Vinyl Functionality: Four Reactive Sites vs. Two for Divinylbenzene
Tetrakis(4-vinylphenyl)methane possesses four terminal vinyl groups per molecule, compared to two for the industry-standard crosslinker divinylbenzene (DVB) . Each molecule can therefore participate in up to four propagating radical chains, generating a connectivity number of 4 versus 2 for DVB . This doubling of theoretical crosslink junctions per monomer unit directly translates into higher attainable crosslink density and a substantially reduced molecular weight between crosslinks (Mc) for networks prepared at equivalent molar crosslinker loading .
| Evidence Dimension | Number of polymerizable vinyl groups per molecule |
|---|---|
| Target Compound Data | 4 vinyl groups per molecule |
| Comparator Or Baseline | Divinylbenzene (DVB): 2 vinyl groups per molecule |
| Quantified Difference | Target provides 2× the vinyl functionality per molecule |
| Conditions | Structural comparison based on molecular formula; applicable to radical polymerization systems |
Why This Matters
Higher vinyl functionality enables tighter network formation and superior mechanical/thermal properties in crosslinked materials, directly influencing procurement decisions for demanding polymer applications.
